Cas no 2223032-09-3 (5-(Dimethylamino)thiophene-2-boronic acid pinacol ester)

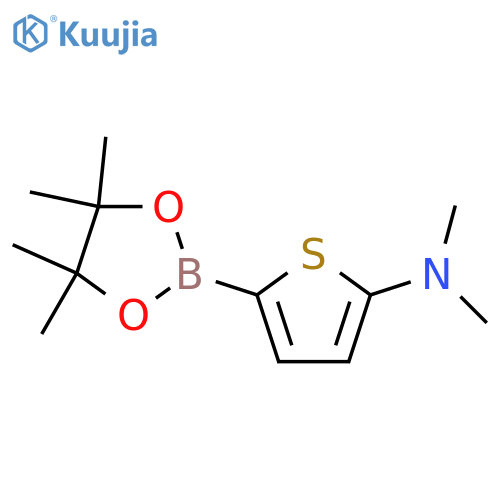

2223032-09-3 structure

商品名:5-(Dimethylamino)thiophene-2-boronic acid pinacol ester

CAS番号:2223032-09-3

MF:C12H20BNO2S

メガワット:253.168702125549

CID:5144186

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 5-(Dimethylamino)thiophene-2-boronic acid pinacol ester

- 2-Thiophenamine, N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

-

- インチ: 1S/C12H20BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-8-10(17-9)14(5)6/h7-8H,1-6H3

- InChIKey: XQJBJLQTGQAHIX-UHFFFAOYSA-N

- ほほえんだ: C1(N(C)C)SC(B2OC(C)(C)C(C)(C)O2)=CC=1

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907836-25mg |

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester |

2223032-09-3 | 95% | 25mg |

¥1,555.20 | 2022-01-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907836-100mg |

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester |

2223032-09-3 | 95% | 100mg |

¥4,660.20 | 2022-01-12 |

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

2223032-09-3 (5-(Dimethylamino)thiophene-2-boronic acid pinacol ester) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量